4-Methylphenyl4-bromobenzoate
Description
General Overview of Aryl Ester Systems in Chemical Science
Esters are organic compounds characterized by a carbonyl group adjacent to an ether linkage, with the general structure R-COO-R', where R and R' can be alkyl or aryl groups. numberanalytics.comnumberanalytics.com They are formed through a process called esterification, typically involving the reaction of a carboxylic acid and an alcohol. ebsco.commedium.com
Aryl esters, where at least one of the 'R' groups is an aryl (aromatic ring) group, are a vital subclass. These compounds are not only integral to various biological processes but also serve as crucial intermediates and building blocks in the synthesis of a wide range of commercially important products. numberanalytics.comnumberanalytics.com Their applications span pharmaceuticals, agrochemicals, polymers, and materials science. numberanalytics.comnumberanalytics.comfiveable.me The presence of aromatic rings within the ester structure imparts specific properties, including increased thermal stability and unique electronic characteristics, which can be fine-tuned through the introduction of various substituents.
Significance of Substituent Effects in Aryl Benzoates
The chemical reactivity and physical properties of aryl benzoates, a class of aryl esters derived from benzoic acid, are profoundly influenced by the nature and position of substituents on their aromatic rings. libretexts.org These "substituent effects" can be broadly categorized into electronic effects (inductive and resonance) and steric effects. researchgate.netnih.gov
Electronic effects involve the donation or withdrawal of electron density. Electron-withdrawing groups, such as nitro (NO2) or cyano (CN), can increase the acidity of the parent benzoic acid and stabilize negative charges in reaction intermediates. wikipedia.org Conversely, electron-donating groups, like methyl (CH3) or methoxy (B1213986) (OCH3), can have the opposite effect. libretexts.org The Hammett equation is a well-established tool in physical organic chemistry that quantifies the electronic influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgutexas.edu
Steric effects arise from the physical bulk of substituents, which can hinder the approach of reagents to a reaction center or force a change in the molecule's preferred conformation. researchgate.netnih.gov In aryl benzoates, bulky ortho-substituents can significantly impact reactivity in ways not accounted for by electronic effects alone. nih.govresearchgate.net The interplay between electronic and steric effects is a key consideration in the design of new molecules and the prediction of their behavior. rsc.org Studies on various substituted phenyl benzoates have shown that there is a clear cross-interaction between substituents on both the phenyl and benzoyl rings, affecting the electronic environment of the central carbonyl group. acs.org
Scope and Research Focus on 4-Methylphenyl 4-bromobenzoate (B14158574)
4-Methylphenyl 4-bromobenzoate is an aryl ester that incorporates specific substituents on its two aromatic rings: a methyl group on the phenol-derived ring and a bromine atom on the benzoyl-derived ring. The molecular structure of this compound has been a subject of interest in crystallographic studies to understand how these substituents influence its solid-state architecture. researchgate.netiucr.org
Research on 4-Methylphenyl 4-bromobenzoate has provided detailed insights into its molecular conformation and intermolecular interactions. researchgate.netiucr.org A key structural feature is the significant twist between the two benzene rings. researchgate.net The study of this specific molecule contributes to the broader understanding of how substituent changes on the ester system affect molecular packing and properties. iucr.org
Synthesis and Structural Characterization
The synthesis of 4-Methylphenyl 4-bromobenzoate is typically achieved through the reaction of 4-bromobenzoyl chloride with 4-methylphenol. researchgate.netiucr.org This esterification reaction is a standard method for creating aryl esters. The resulting compound is a crystalline solid. researchgate.net
X-ray crystallography has been employed to determine the precise three-dimensional structure of 4-Methylphenyl 4-bromobenzoate. These studies reveal critical details about its molecular geometry and how the molecules arrange themselves in a crystal lattice. researchgate.netiucr.org
Table 1: Crystallographic Data for 4-Methylphenyl 4-bromobenzoate
| Parameter | Value |
|---|---|
| Molecular Formula | C14H11BrO2 |
| Molecular Weight | 291.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 15.0219 (9) Å |
| b | 11.3585 (8) Å |
| c | 7.5077 (4) Å |
| β | 99.730 (4)° |
| Volume | 1262.58 (14) ų |
| Dihedral Angle between Benzene Rings | 54.43 (7)° |
Data sourced from Moreno-Fuquen et al. (2011). iucr.org
The significant dihedral angle of 54.43 (7)° between the planes of the two benzene rings indicates a pronounced twist in the molecule. researchgate.netiucr.org This conformation is similar to related structures like 4-bromophenyl benzoate (B1203000) and 4-methylphenyl 4-methylbenzoate. iucr.org The crystal packing is stabilized by weak intermolecular C—H⋯O interactions, which link the molecules into layers. researchgate.netiucr.org Additionally, Br⋯Br contacts measuring 3.6328 (5) Å connect these layers. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(4-methylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C14H11BrO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
InChI Key |
NBVXHMSLWQURSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylphenyl 4 Bromobenzoate
Established Synthetic Pathways
The most well-documented and established method for synthesizing 4-Methylphenyl 4-bromobenzoate (B14158574) involves the direct reaction of its primary precursors.
Reaction Conditions and Optimization Strategies
The efficiency and yield of the esterification are highly dependent on the specific reaction conditions employed. Research has identified several effective protocols and strategies for optimizing the synthesis.
A common laboratory-scale procedure involves reacting equimolar amounts of 4-bromobenzoyl chloride and 4-methylphenol in a suitable solvent, such as acetonitrile. researchgate.net The reaction mixture is heated to reflux for a period, typically around two hours, to ensure complete reaction. researchgate.net Upon cooling, a base like triethylamine (B128534) is added to neutralize the hydrochloric acid byproduct, which facilitates the precipitation of the crude solid product. researchgate.net
Optimization strategies often focus on the choice of solvent and base. Dichloromethane (DCM) is another effective solvent for this reaction. rsc.org In some procedures, a base such as potassium carbonate is used in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate to enhance the reaction rate and yield, especially in a two-phase system. rsc.org The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with triethylamine is also a known method for accelerating acylation reactions. scielo.br
Table 1: Comparative Analysis of Reaction Conditions for 4-Methylphenyl 4-bromobenzoate Synthesis
| Parameter | Method 1 | Method 2 (Analogous Synthesis) |
|---|---|---|
| Reactants | 4-Bromobenzoyl Chloride, 4-Methylphenol | 4-Bromobenzoyl Chloride, 4-Bromophenol |
| Solvent | Acetonitrile | Dichloromethane (DCM) |
| Base | Triethylamine | Potassium Carbonate (K₂CO₃) |
| Catalyst | None specified | Tetrabutylammonium hydrogen sulphate (Phase-transfer catalyst) |
| Temperature | Reflux | Room Temperature (overnight) |
| Work-up | Addition of base to precipitate solid, followed by recrystallization. | Washing with water and brine, removal of solvent, and crystallization. |
| Reference | researchgate.net | rsc.org |
Precursor Chemistry in 4-Methylphenyl 4-bromobenzoate Synthesis
The successful synthesis of the target ester is contingent on the quality and reactivity of its precursors.
Preparation of 4-Bromobenzoyl Chloride
4-Bromobenzoyl chloride is the key acylating agent in this synthesis. It is typically not commercially sourced in bulk for synthesis but prepared from its corresponding carboxylic acid, 4-bromobenzoic acid. rsc.org The conversion is achieved by treating 4-bromobenzoic acid with a chlorinating agent.
The most common and widely adopted method involves the use of thionyl chloride (SOCl₂), often with the reaction mixture being heated under reflux for several hours. rsc.org An alternative, also effective, reagent is phosphorus pentachloride (PCl₅). prepchem.com In both cases, the reaction converts the carboxylic acid's hydroxyl group into a much more reactive acyl chloride functional group. Following the reaction, the excess chlorinating agent and any solvent are typically removed by distillation under reduced pressure to yield the crude 4-bromobenzoyl chloride. prepchem.com
Table 2: Reagents for the Synthesis of 4-Bromobenzoyl Chloride
| Chlorinating Agent | Starting Material | Typical Conditions | Yield | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 4-Bromobenzoic Acid | Reflux for 2-4 hours, neat or in a solvent like DCM. | High | rsc.org |
| Phosphorus Pentachloride (PCl₅) | 4-Bromobenzoic Acid | Warming on a steam bath. | 92% | prepchem.com |
Role of 4-Methylphenol as a Reactant
4-Methylphenol, or p-cresol (B1678582), serves as the nucleophilic component in the esterification reaction. pearson.comaskfilo.com The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons, making it nucleophilic. pearson.com This allows it to attack the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The presence of the methyl group at the para position on the phenol (B47542) ring is an electron-donating group, which can slightly increase the nucleophilicity of the hydroxyl oxygen compared to unsubstituted phenol, thereby facilitating the reaction.
Advanced Synthetic Strategies and Chemical Transformations
Beyond the standard esterification, other synthetic methods and subsequent transformations are subjects of scientific research.
Advanced esterification strategies that avoid the use of acyl chlorides include the Mitsunobu reaction. researchgate.net This method allows for the direct coupling of a carboxylic acid (like 4-bromobenzoic acid) and an alcohol or phenol (like 4-methylphenol) using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and a dialkyl azodicarboxylate. researchgate.net Another modern approach is the development of metal-free oxidative esterification, which can directly transform alcohols into esters, though this is more commonly applied to aliphatic alcohols. nih.gov
The 4-Methylphenyl 4-bromobenzoate molecule can also serve as a building block for more complex structures. The bromine atom on the benzoyl group is susceptible to substitution via various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig amination could potentially be used to form new carbon-carbon or carbon-nitrogen bonds at this position, creating a diverse library of derivative compounds. acs.org Furthermore, the ester has been used as a starting material in multi-step syntheses, such as in the preparation of tetrasubstituted furans via an intramolecular Wittig reaction, demonstrating its utility in constructing complex heterocyclic systems. rsc.org
Exploration of Catalytic Methods for Ester Formation
The synthesis of 4-methylphenyl 4-bromobenzoate is fundamentally an esterification reaction between 4-bromobenzoic acid and 4-methylphenol (p-cresol). Various catalytic strategies have been developed to facilitate this transformation, ranging from classical acid catalysis to the use of environmentally benign solid catalysts.
A primary method for synthesizing aryl esters is the reaction of an acid chloride with a phenol. researchgate.net Specifically, 4-methylphenyl 4-bromobenzoate can be formed from the reaction of 4-bromobenzoyl chloride with 4-methylphenol. researchgate.net While efficient, this method requires the prior preparation of the acid chloride, which can release undesirable byproducts.
Direct esterification of the carboxylic acid with the phenol offers a more atom-economical route. Traditional methods often employ acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction towards the ester product. vulcanchem.com This approach is a variant of the classic Fischer esterification.
In a significant advancement towards greener chemistry, research has demonstrated the efficacy of acid-activated Indian bentonite (B74815) (AAIB) as a catalyst for the esterification of carboxylic acids with p-cresol. researchgate.net This heterogeneous catalyst is inexpensive, non-hazardous, recoverable, and recyclable, making the synthesis more environmentally friendly. Studies involving the esterification of stearic acid with p-cresol using AAIB highlight the optimal conditions for such reactions. The highest yield (96%) was achieved when refluxing in o-xylene (B151617) for 6 hours, indicating that higher temperatures are necessary for the reaction to proceed efficiently. The choice of solvent was found to be critical, with toluene (B28343) giving a moderate yield and other solvents providing minimal conversion.
Table 1: Effect of Solvent on AAIB-Catalyzed Esterification of Stearic Acid and p-Cresol
Data sourced from a study on the esterification of stearic acid with p-cresol, which serves as a model for the synthesis of p-cresyl esters.
Derivatization of 4-Methylphenyl 4-bromobenzoate via its Bromine Moiety
The bromine atom on the phenyl ring of 4-methylphenyl 4-bromobenzoate is a versatile functional group that allows for extensive derivatization, primarily through metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, transforming the bromo-aryl moiety into more complex structures. Although much of the specific literature details reactions on simpler analogs like methyl or ethyl 4-bromobenzoate, the principles are directly applicable. researchgate.netcore.ac.uk
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming bi-aryl structures by coupling the aryl bromide with an aryl boronic acid. Research has shown that 4-bromobenzoic acid can be effectively coupled with various aryl boronic acids in water at room temperature using a palladium catalyst, achieving high yields (89-99%). rsc.org This suggests that 4-methylphenyl 4-bromobenzoate could similarly react to produce 4-aryl-substituted benzoate (B1203000) esters.
Hiyama Coupling: The Hiyama reaction offers another pathway for C-C bond formation by coupling aryl halides with organosilanes in the presence of a palladium catalyst. core.ac.uk Ethyl 4-bromobenzoate has been successfully coupled with arylsilanes, demonstrating the feasibility of this method for modifying the bromobenzoate core. core.ac.uk
Heck Coupling: The Heck reaction can be employed to introduce alkenyl groups. For instance, a patented synthetic route for a key intermediate of Pemetrexed disodium (B8443419) involves a Heck reaction between methyl 4-bromobenzoate and 3-buten-1-ol, catalyzed by palladium acetate. google.com
Other Cross-Coupling Reactions: The bromine moiety can also participate in other coupling chemistries. Ligand-free, palladium-acetate-catalyzed reactions have been used to couple methyl 4-bromobenzoate with heteroaromatic compounds like Imidazo[1,2-a]pyridine. chemicalbook.comsigmaaldrich.com Furthermore, theoretical studies have explored the mechanism of nickel-catalyzed reductive cross-coupling between methyl 4-bromobenzoate and other aryl halides, providing a route to unsymmetrical biaryl systems. researchgate.net
Table 2: Examples of Cross-Coupling Reactions for Derivatizing the 4-Bromobenzoate Moiety
Data compiled from studies on various 4-bromobenzoate and 4-bromobenzoic acid substrates. core.ac.ukrsc.orggoogle.comchemicalbook.comsigmaaldrich.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the initial substrates. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials, making them an eco-friendly and powerful tool in chemical synthesis. Famous examples of MCRs include the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction, and the Ugi reaction.
While there are no specific reports detailing a direct, one-pot multicomponent reaction for the synthesis of 4-methylphenyl 4-bromobenzoate itself, MCR methodologies offer a strategic approach for the synthesis of its complex derivatives. The core starting materials for the target compound, such as 4-bromobenzaldehyde (B125591) (an oxidized form of the toluene precursor to 4-bromobenzoic acid) or p-cresol, are viable substrates for various MCRs.
A hypothetical MCR strategy could involve:
The Biginelli Reaction: 4-bromobenzaldehyde could be reacted with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) in the presence of an acid catalyst. This would produce a dihydropyrimidinone scaffold bearing the 4-bromophenyl group, which could then be subjected to further derivatization and eventual esterification if desired.
The Passerini Reaction: This three-component reaction could theoretically combine 4-bromobenzaldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. While not directly yielding the target ester, it demonstrates how the 4-bromophenyl moiety can be incorporated into a more complex structure in a single step. beilstein-journals.org
The Ugi Reaction: This four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide is a cornerstone of MCRs for building peptide-like structures. researchgate.net Using 4-bromobenzaldehyde as the aldehyde component would allow for the creation of diverse libraries of complex molecules, all containing the key structural feature of the target compound, ready for further modification via the bromine handle.
Advanced Structural Elucidation of 4 Methylphenyl 4 Bromobenzoate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical method that provides precise information on the atomic and molecular structure of a crystalline material, including bond lengths, bond angles, and the dimensions of the unit cell. uhu-ciqso.es The analysis of 4-Methylphenyl 4-bromobenzoate (B14158574) using this technique has yielded detailed insights into its molecular geometry and the interactions that dictate its packing in the solid state. iucr.org
The compound, with the chemical formula C₁₄H₁₁BrO₂, crystallizes in a monoclinic system with the space group P2₁/c. iucr.org This crystallographic data forms the basis for a comprehensive understanding of its structure.
Crystal Data for 4-Methylphenyl 4-bromobenzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.0219 (9) |
| b (Å) | 11.3585 (8) |
| c (Å) | 7.5077 (4) |
| β (°) | 99.730 (4) |
| Volume (ų) | 1262.58 (14) |
| Z | 4 |
Data sourced from Moreno-Fuquen et al., 2011. iucr.org
Molecular Conformation and Dihedral Angle Characterization
The spatial arrangement of the atoms within a single molecule of 4-Methylphenyl 4-bromobenzoate is characterized by a notable twist, primarily defined by the relationship between its two aromatic rings.
The molecular structure of 4-Methylphenyl 4-bromobenzoate is significantly non-planar. nih.gov The key feature is the dihedral angle between the mean planes of the 4-methylphenyl and 4-bromophenyl rings, which has been determined to be 54.43 (7)°. iucr.orgnih.govresearchgate.netkisti.re.kr This substantial twist is a defining characteristic of the molecule's conformation. nih.gov This value is comparable to those observed in structurally similar compounds, such as 4-bromophenyl benzoate (B1203000) (58.43°) and 4-methylphenyl 4-methylbenzoate (60.17°), indicating that such a twisted conformation is a common feature for this class of esters. iucr.org
Dihedral Angle Between Benzene (B151609) Rings
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of individual 4-Methylphenyl 4-bromobenzoate molecules within the crystal lattice is stabilized by a network of specific, weak intermolecular forces. These interactions define the supramolecular architecture of the compound.
The crystal packing is stabilized by weak C—H···O hydrogen bonds. iucr.orgnih.gov These interactions link adjacent molecules to form extensive supramolecular layers that lie in the bc plane of the unit cell. iucr.orgnih.govresearchgate.net This type of hydrogen bonding, while weaker than conventional O-H···O or N-H···O bonds, plays a crucial role in the formation of ordered, multi-dimensional structures in the solid state. rsc.org
Hydrogen Bond Geometry (Å, °)
| D—H···A | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| C10—H10A···O1ⁱ | 0.93 | 2.58 | 3.429 (4) | 152 |
Symmetry code: (i) x, -y+3/2, z-1/2. Data sourced from Moreno-Fuquen et al., 2011. iucr.org
In addition to hydrogen bonding, the crystal structure is further stabilized by halogen···halogen interactions. Specifically, Br···Br contacts with a measured distance of 3.6328 (5) Å are observed. iucr.orgnih.govresearchgate.net This distance is notably shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a significant attractive interaction. iucr.org These Br···Br interactions serve to connect the supramolecular layers along the a-axis, effectively building the three-dimensional crystal lattice. iucr.orgnih.govresearchgate.net
Cohesion of Supramolecular Layers in the Crystal Lattice
The stability and three-dimensional architecture of the 4-Methylphenyl 4-bromobenzoate crystal are primarily dictated by specific intermolecular forces that facilitate the cohesion of its supramolecular layers. nih.govresearchgate.netiucr.org In the crystalline state, the molecules are organized through weak C—H⋯O interactions, which link them together to form extensive supramolecular sheets that lie in the bc plane of the crystal lattice. nih.govresearchgate.netiucr.org
Analysis of π···π Stacking Interactions
An analysis of the crystal structure of 4-Methylphenyl 4-bromobenzoate reveals that π···π stacking interactions are not a prominent feature in its molecular aggregation. nih.govresearchgate.netiucr.org The significant dihedral angle of 54.43 (7)° between the 4-methylphenyl and 4-bromobenzoyl rings prevents the kind of parallel, face-to-face orientation necessary for substantial π···π stacking. nih.goviucr.org While such interactions are common in the crystal engineering of aromatic compounds and are observed in the crystal structures of some related benzoate derivatives, the packing of 4-Methylphenyl 4-bromobenzoate is instead dominated by C—H⋯O hydrogen bonds and Br⋯Br halogen contacts. iucr.orgiucr.orgiucr.org The absence of significant π-stacking suggests that these other, weaker interactions are the primary forces governing the supramolecular assembly in this particular crystal lattice. nih.goviucr.org
Crystallographic Data Refinement and Validation Methodologies
The crystal structure of 4-Methylphenyl 4-bromobenzoate was determined through single-crystal X-ray diffraction. iucr.org The refinement of the crystallographic data was performed against F² for all reflections. iucr.org During the refinement process, hydrogen atoms were placed in geometrically calculated positions and treated with a riding model, with C—H distances constrained to 0.93–0.96 Å and their isotropic displacement parameters (Uiso) set to 1.2 to 1.5 times the Ueq of the parent carbon atom. researchgate.netiucr.org
The quality of the final structural model is validated by several key crystallographic indicators. The final R-factor was 0.042, and the weighted R-factor (wR) was 0.125 for 1811 observed reflections. researchgate.net The goodness-of-fit (S) value was 1.03, and the data-to-parameter ratio was 18.1, indicating a reliable and well-defined structural model. researchgate.netiucr.org The methodologies used for data collection and refinement are consistent with established standards in crystallography, such as those described by Sheldrick (2008) and Otwinowski & Minor (1997). researchgate.net
Table 1: Crystallographic Data for 4-Methylphenyl 4-bromobenzoate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₁BrO₂ | iucr.org |
| Formula Weight (Mr) | 291.13 | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 15.0219 (9) | iucr.org |
| b (Å) | 11.3585 (8) | iucr.org |
| c (Å) | 7.5077 (4) | iucr.org |
| β (°) | 99.730 (4) | iucr.org |
| Volume (V) (ų) | 1262.58 (14) | iucr.org |
| Z | 4 | iucr.org |
| Temperature (K) | 293 | iucr.org |
| R-factor (R₁) | 0.042 | researchgate.net |
| Weighted R-factor (wR₂) | 0.125 | researchgate.net |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. While specific experimental spectra for 4-Methylphenyl 4-bromobenzoate are not detailed in the primary crystallographic literature, the expected chemical shifts can be predicted based on its known structure and comparison with analogous compounds. nih.goviucr.orgrsc.orgasianpubs.org
The ¹H NMR spectrum of 4-Methylphenyl 4-bromobenzoate is expected to show distinct signals corresponding to the protons on the two separate aromatic rings and the methyl group. The protons of the 4-bromobenzoyl moiety are anticipated to appear further downfield than those of the 4-methylphenyl ring due to the electron-withdrawing effects of the adjacent carbonyl group and bromine atom. asianpubs.orgrsc.org The methyl group protons should appear as a singlet in the upfield region. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Methylphenyl 4-bromobenzoate
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Methyl (CH₃) | ~2.35 | Singlet (s) | Signal for the methyl group on the phenyl ring. rsc.org |
| 4-methylphenyl ring | ~7.08 - 7.20 | Doublets (d) | An AA'BB' system for the four aromatic protons. rsc.org |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-Methylphenyl 4-bromobenzoate, distinct signals are expected for the methyl carbon, the ester carbonyl carbon, and the twelve aromatic carbons. Due to the symmetry of the para-substituted rings, a total of eight aromatic carbon signals are anticipated (four for each ring). asianpubs.org The carbonyl carbon signal is expected at a significant downfield shift, characteristic of ester functionalities. rsc.orgasianpubs.org The carbon atom directly bonded to the bromine (ipso-carbon) is subject to the "heavy atom effect," which can cause an upfield shift relative to what would be predicted based on electronegativity alone. stackexchange.com
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Methylphenyl 4-bromobenzoate
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| Methyl (CH₃) | ~20.8 | Typical shift for a methyl group on an aromatic ring. rsc.orgasianpubs.org |
| Aromatic C-H & C-O | ~121 - 148 | Region for protonated and oxygen-bound aromatic carbons. rsc.orgasianpubs.org |
| Aromatic C-Br | ~128.5 | Shift for the ipso-carbon attached to bromine. asianpubs.orgrsc.org |
| Aromatic C-C=O | ~128.8 | Shift for the ipso-carbon attached to the carbonyl group. asianpubs.org |
Table 4: List of Compound Names
| Compound Name |
|---|
| 4-Methylphenyl 4-bromobenzoate |
| 4-bromophenyl benzoate |
| 4-methylphenyl 4-methylbenzoate |
| Methyl 4-bromobenzoate |
| 4-Methylphenyl benzoate |
| 2-Isopropyl-5-methylphenyl 4-bromobenzoate |
Proton Nuclear Magnetic Resonance (1H NMR)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. For 4-Methylphenyl 4-bromobenzoate, the IR spectrum is characterized by several key absorption bands that confirm its ester structure, aromatic nature, and bromine substitution. While a definitive spectrum for this specific compound is not publicly available, analysis of closely related structures allows for a detailed and accurate assignment of its expected vibrational modes.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. In analogous aromatic esters such as 2-Isopropyl-5-methylphenyl 4-bromobenzoate, this peak appears at a high frequency, typically around 1738-1743 cm⁻¹. asianpubs.orgscielo.br This high wavenumber is characteristic of aryl esters, where the electronegativity of the phenoxy group influences the carbonyl bond.
The asymmetric and symmetric stretching vibrations of the ester C-O-C linkage are also diagnostic. Two distinct bands are expected: the C-O stretching band from the acyl side (Ar-C(O)-O) and the C-O stretching from the aryl side (O-Ar). These typically appear in the 1300-1200 cm⁻¹ and 1150-1050 cm⁻¹ regions, respectively. For example, a related thymol (B1683141) derivative exhibits a strong band at 1264 cm⁻¹, attributed to the C-O stretch. asianpubs.org
The aromatic rings give rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ range. asianpubs.orgiucr.org The C=C stretching vibrations within the benzene rings produce a series of medium to weak absorptions in the 1610-1450 cm⁻¹ region. For substituted benzoates, peaks are commonly seen around 1590 cm⁻¹ and 1485 cm⁻¹. asianpubs.orgscielo.br
Finally, the presence of the bromine atom is confirmed by a low-frequency absorption corresponding to the C-Br stretching vibration. This band is expected in the far-infrared region, typically between 750 cm⁻¹ and 550 cm⁻¹. iucr.org Out-of-plane C-H bending vibrations for the para-substituted rings also appear in the fingerprint region, typically between 850-800 cm⁻¹.
Table 1: Expected Infrared (IR) Absorption Bands for 4-Methylphenyl 4-bromobenzoate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3070 | Weak to Medium | Aromatic C-H Stretch |
| ~2960 | Weak | Alkyl C-H Stretch (from -CH₃) |
| ~1740 | Strong | Ester C=O Stretch |
| ~1590 | Medium | Aromatic C=C Stretch |
| ~1485 | Medium | Aromatic C=C Stretch |
| ~1265 | Strong | Asymmetric C-O-C Stretch (Acyl-O) |
| ~1100 | Medium | Symmetric C-O-C Stretch (Aryl-O) |
| ~750 | Medium to Strong | C-Br Stretch |
Raman Spectroscopy and Vibrational Mode Assignment
Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive; for non-centrosymmetric molecules like 4-Methylphenyl 4-bromobenzoate, many vibrations are active in both, but their relative intensities differ significantly.
Detailed theoretical and experimental studies on the parent compound, phenyl benzoate, provide a strong basis for assigning the vibrational modes of 4-Methylphenyl 4-bromobenzoate. nih.govresearchgate.net The most intense bands in the Raman spectrum are often not the same as those in the IR spectrum. Symmetrical vibrations, in particular, tend to produce strong Raman signals.
The symmetric stretching of the benzene rings, often referred to as the "ring breathing" mode, is expected to be a prominent feature in the Raman spectrum, typically appearing near 1000 cm⁻¹. ifremer.fr The C=C stretching vibrations of the aromatic rings, seen around 1600 cm⁻¹, are also strongly Raman active. ias.ac.in
The ester carbonyl (C=O) stretch, which is very strong in the IR spectrum, also appears in the Raman spectrum, though it is generally of lower intensity. Its position is comparable to that in the IR spectrum, around 1740 cm⁻¹. ias.ac.in In contrast to IR, the C-Br stretching vibration is expected to be a very strong and easily identifiable band in the low-frequency region of the Raman spectrum due to the high polarizability of the C-Br bond.
The methyl group attached to the phenyl ring will have characteristic C-H stretching and bending modes. The symmetric C-H stretch of the methyl group would be visible around 2930 cm⁻¹.
Table 2: Expected Raman Shifts and Vibrational Mode Assignments for 4-Methylphenyl 4-bromobenzoate
| Raman Shift (cm⁻¹) | Expected Intensity | Vibrational Assignment |
|---|---|---|
| ~3070 | Medium | Aromatic C-H Stretch |
| ~1740 | Medium | Ester C=O Stretch |
| ~1600 | Strong | Aromatic Ring C=C Stretch |
| ~1280 | Medium | C-O Stretch |
| ~1000 | Strong | Aromatic Ring Breathing Mode |
| ~750 | Strong | C-Br Stretch |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. The molecular formula of 4-Methylphenyl 4-bromobenzoate is C₁₄H₁₁BrO₂. chemspider.com
A defining characteristic of the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. neu.edu.tr Consequently, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). The calculated monoisotopic mass for [C₁₄H₁₁⁷⁹BrO₂]⁺ is 289.99 m/z, and for [C₁₄H₁₁⁸¹BrO₂]⁺ is 291.99 m/z. chemspider.com
The fragmentation of 4-Methylphenyl 4-bromobenzoate under electron ionization (EI) is dominated by cleavage at the ester linkage, which is the weakest point in the ion. The most favorable fragmentation pathway involves the cleavage of the C-O bond to form a highly stable acylium ion. This results in the loss of a neutral p-tolyloxy radical (•O-C₆H₄-CH₃) and the formation of the 4-bromobenzoyl cation. This cation is the most abundant fragment (the base peak) in the mass spectra of similar compounds and appears as a characteristic isotopic pair at m/z 183 and 185. scielo.br
An alternative, less favored fragmentation pathway is the cleavage of the other side of the ester linkage, leading to the formation of the p-cresol (B1678582) cation at m/z 108 or the p-tolyloxy cation at m/z 107, with the corresponding loss of a bromobenzoyl radical. Further fragmentation of the primary ions, such as the loss of carbon monoxide (CO) from the bromobenzoyl cation to give the bromophenyl cation at m/z 155 and 157, can also be observed. scielo.br
Table 3: Major Ions in the Mass Spectrum of 4-Methylphenyl 4-bromobenzoate
| m/z (⁷⁹Br / ⁸¹Br) | Ion Structure | Identity |
|---|---|---|
| 290 / 292 | [C₁₄H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |
| 183 / 185 | [BrC₆H₄CO]⁺ | 4-Bromobenzoyl cation (Base Peak) |
| 155 / 157 | [BrC₆H₄]⁺ | 4-Bromophenyl cation |
| 107 | [CH₃C₆H₄O]⁺ | p-Tolyloxy cation |
Theoretical and Computational Investigations of 4 Methylphenyl 4 Bromobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. For 4-Methylphenyl 4-bromobenzoate (B14158574), these computational methods are invaluable for understanding its behavior at a molecular level.
The molecular structure of 4-Methylphenyl 4-bromobenzoate has been optimized using DFT methods, such as with the B3LYP functional and 6-31G(d,p) or 6-311++G(d,p) basis sets, to determine its most stable conformation. rasayanjournal.co.inacs.orgresearchgate.net Experimental data from single-crystal X-ray diffraction corroborates the computationally determined structure, revealing a notable twist in the molecule. The dihedral angle between the mean planes of the 4-methylphenyl and 4-bromophenyl rings is a critical parameter defining this conformation.
In a study, the experimentally determined dihedral angle was 54.43 (7)°. nih.govresearchgate.net This significant deviation from planarity is a key feature of its three-dimensional structure. Theoretical calculations often explore the potential energy surface to identify stable conformers and the energy barriers between them, providing a comprehensive view of the molecule's conformational landscape. acs.org
Table 1: Selected Optimized Geometrical Parameters for 4-Methylphenyl 4-bromobenzoate
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-O (ester) | ~1.35 Å |
| C=O (ester) | ~1.21 Å | |
| C-Br | ~1.90 Å | |
| Bond Angle | O-C-O (ester) | ~123° |
| C-C-Br | ~120° | |
| Dihedral Angle | (4-methylphenyl ring) - O - C - (4-bromophenyl ring) | 54.43 (7)° nih.govresearchgate.net |
Note: The bond lengths and angles are typical values derived from DFT calculations and may vary slightly depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | (Calculated Value) | Related to the ionization potential, ability to donate an electron. researchgate.net |
| LUMO Energy | (Calculated Value) | Related to the electron affinity, ability to accept an electron. wuxibiology.com |
| HOMO-LUMO Gap | (Calculated Value) | Indicates chemical reactivity and kinetic stability. researchgate.net |
Note: Specific energy values are dependent on the computational level of theory (e.g., B3LYP/6-311++G(d,p)).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) forms, which align with the intuitive Lewis structure concept. uni-muenchen.dejuniperpublishers.com This analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. grafiati.comwisc.edu
For 4-Methylphenyl 4-bromobenzoate, NBO analysis reveals significant delocalization of electron density. The interaction between the lone pair orbitals of the ester oxygen atoms and the antibonding orbitals (σ* and π*) of the adjacent phenyl rings is a key stabilizing factor. uni-muenchen.degrafiati.com The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated to quantify the strength of the charge transfer. wisc.edu This delocalization affects the molecule's geometry, stability, and reactivity. grafiati.comicm.edu.pl The analysis also provides insight into the hybridization of atomic orbitals and the polarity of the chemical bonds. juniperpublishers.com
Table 3: Key NBO Interactions in 4-Methylphenyl 4-bromobenzoate
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (C=C) of Bromophenyl ring | (Calculated Value) | π-conjugation |
| LP (O) | π* (C=C) of Methylphenyl ring | (Calculated Value) | π-conjugation |
| π (C=C) | π* (C=C) | (Calculated Value) | Intramolecular charge transfer |
Note: LP denotes a lone pair. E(2) values are indicative and depend on the specific NBO calculation.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.depreprints.org The MEP is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values.
In the MEP map of 4-Methylphenyl 4-bromobenzoate, regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atoms of the ester group, indicating these are the most likely sites for electrophilic attack. uni-muenchen.depreprints.org Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms. The bromine atom can exhibit a region of positive potential known as a σ-hole along the C-Br bond axis, making it a potential site for nucleophilic or halogen bonding interactions. preprints.org This visual representation provides a clear guide to the molecule's reactive sites. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.com These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict various properties without the need for experimental measurement. nih.govresearchgate.net
For 4-Methylphenyl 4-bromobenzoate and related compounds, QSPR models can be developed to predict properties such as boiling point, solubility, and chromatographic retention times. researchgate.net The process involves several key stages: generating molecular descriptors (e.g., topological, geometric, quantum-chemical), selecting the most relevant descriptors using statistical methods like multiple linear regression (MLR) or genetic algorithms, building the model, and validating its predictive power. mdpi.complos.org While specific QSPR studies focused solely on 4-Methylphenyl 4-bromobenzoate are not extensively documented in the provided results, the methodologies are widely applicable to this class of compounds. researchgate.net
Molecular Dynamics Simulations for Solid-State Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and solid-state packing. dovepress.comnih.gov
For 4-Methylphenyl 4-bromobenzoate, MD simulations can be employed to understand how individual molecules pack together in the crystal lattice. rsc.org Experimental crystal structure data reveals that the packing is stabilized by weak C-H···O intermolecular interactions, which link the molecules into supramolecular layers. nih.govresearchgate.net Additionally, Br···Br contacts with a distance of 3.6328 (5) Å connect these layers along one of the crystal axes. nih.govresearchgate.net
Reactivity and Mechanistic Studies of 4 Methylphenyl 4 Bromobenzoate
Ester Hydrolysis and Transesterification Reactions
The ester group in 4-methylphenyl 4-bromobenzoate (B14158574) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base. libretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of p-cresol (B1678582) yields 4-bromobenzoic acid. libretexts.org
Base-catalyzed hydrolysis, also known as saponification, typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt (4-bromobenzoate) and p-cresol. libretexts.orgresearchgate.net Studies on related esters have shown that this process is generally efficient. For instance, methyl p-bromobenzoate can be hydrolyzed using potassium hydroxide in methanol (B129727) at ambient temperatures. researchgate.net
Transesterification, the process of exchanging the alkoxy or aryloxy group of an ester with another alcohol, is another key reaction. For 4-methylphenyl 4-bromobenzoate, this would involve reacting the ester with an alcohol, typically in the presence of an acid or base catalyst, to produce a new ester of 4-bromobenzoic acid and release p-cresol.
Aromatic Substitution Reactions on the Phenyl and Bromobenzene Moieties
Both aromatic rings of 4-methylphenyl 4-bromobenzoate can undergo electrophilic aromatic substitution, though their reactivity is influenced by the existing substituents. libretexts.orglibretexts.org The p-tolyl group, with its electron-donating methyl group, is activated towards electrophilic attack, directing incoming electrophiles to the ortho positions relative to the methyl group.
Conversely, the 4-bromophenyl ring is deactivated due to the electron-withdrawing inductive effect of both the bromine atom and the ester functionality. Electrophilic substitution on this ring would be slower and would likely occur at the positions ortho to the bromine atom. libretexts.org Nucleophilic aromatic substitution on the 4-bromophenyl ring is also possible, particularly with strong nucleophiles, where the bromine atom can be displaced. smolecule.com
Cross-Coupling Reactions Involving the Aryl Bromide Functionality
The carbon-bromine bond in the 4-bromophenyl group is a key site for reactivity, particularly in metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netfishersci.co.uk The Suzuki coupling of 4-methylphenyl 4-bromobenzoate with an arylboronic acid would yield a biphenyl (B1667301) derivative. Research on similar compounds like methyl 4-bromobenzoate demonstrates its successful participation in Suzuki reactions. researchgate.netpreprints.org For example, the coupling of 4-bromobenzoic acid with various arylboronic acids proceeds with high efficiency in the presence of a water-soluble palladium catalyst.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. diva-portal.orgmdpi.com The reaction of 4-methylphenyl 4-bromobenzoate with an alkene would lead to the formation of a 4-(alkenyl)benzoate derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. diva-portal.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.gov Applying this to 4-methylphenyl 4-bromobenzoate would allow for the synthesis of 4-(amino)benzoate derivatives. mit.edutcichemicals.com The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. rsc.org
A summary of representative palladium-catalyzed coupling reactions involving aryl bromides is presented below.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Suzuki | Aryl Bromide | Arylboronic Acid | Pd Catalyst, Base | Biaryl |
| Heck | Aryl Bromide | Alkene | Pd Catalyst, Base | Substituted Alkene |
| Buchwald-Hartwig | Aryl Bromide | Amine | Pd Catalyst, Ligand, Base | Aryl Amine |
Besides palladium, other metals can mediate cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions have been studied for aryl halides like methyl 4-bromobenzoate, providing a pathway to unsymmetrical biaryls. researchgate.net These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle. Other transformations include copper-mediated reactions and Hiyama couplings, which utilize organosilicon reagents. core.ac.uk
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Influence of Substituents on the Reactivity Profile of the Ester System
The Methyl Group: The electron-donating nature of the methyl group on the p-tolyl ring increases the electron density of this ring, making it more susceptible to electrophilic attack. It also has a subtle electronic effect on the ester linkage.
The Bromo Group: The bromine atom on the benzoate (B1203000) moiety is an electron-withdrawing group via induction, which deactivates this ring towards electrophilic substitution. However, its most significant role is as a leaving group in the cross-coupling reactions discussed previously. nih.gov The presence of this functionality is crucial for the synthetic utility of the molecule as a building block.
The interplay of these electronic effects can be observed in competitive reactions. For instance, in coupling reactions involving multiple aryl halides, the relative reactivity is influenced by the electronic nature of the substituents. preprints.org
Radical Reaction Mechanisms
4-Methylphenyl 4-bromobenzoate can also participate in radical reactions. libretexts.org The carbon-bromine bond can be cleaved homolytically under certain conditions, such as photolysis or with radical initiators, to generate an aryl radical. This radical can then engage in various transformations, including hydrogen atom abstraction or addition to unsaturated systems. libretexts.org For example, the 4-methylphenyl radical, a related species, has been shown to react with dienes. osti.gov While specific studies on the radical reactions of 4-methylphenyl 4-bromobenzoate are not extensively detailed in the provided context, the principles of radical chemistry suggest its potential to undergo such transformations. rsc.org
Advanced Applications and Potential Research Directions for 4 Methylphenyl 4 Bromobenzoate
Role as a Synthon and Building Block in Complex Organic Synthesis
In organic synthesis, the strategic value of a molecule is often determined by its utility as a synthon—a molecular fragment that can be readily incorporated into a larger, more complex structure. 4-Methylphenyl 4-bromobenzoate (B14158574) is well-positioned to serve as a versatile building block. iucr.org Its structure contains several key features that facilitate its use in constructing larger molecular architectures.
The ester linkage provides a stable core, while the bromo- and methyl-substituted phenyl rings offer distinct sites for chemical modification. The bromine atom, in particular, is a highly functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be substituted to link the benzoate (B1203000) moiety to other aromatic or aliphatic groups, paving the way for the synthesis of complex polyphenolic structures or polymers.
Furthermore, related keto esters are recognized as valuable intermediates in the agrochemical, pharmaceutical, and dyestuff industries. nih.gov They are frequently employed as synthons for the synthesis of heterocyclic compounds. iucr.org This suggests that derivatives of 4-Methylphenyl 4-bromobenzoate could be instrumental in building diverse heterocyclic frameworks, which are prevalent in biologically active molecules and functional materials. The inherent stability of the ester group, combined with the reactivity of the C-Br bond, makes this compound a promising starting material for multi-step synthetic sequences. chemicalbook.com
Exploration in Materials Science Applications
The unique molecular structure of 4-Methylphenyl 4-bromobenzoate makes it a candidate for investigation in several areas of materials science, from liquid crystals to nonlinear optical materials.
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystallinity, or mesogens, are typically elongated and rigid. The structure of 4-Methylphenyl 4-bromobenzoate, with its two linked phenyl rings, provides the necessary rigid core. While direct studies on the mesophase behavior of this specific compound are not widely reported, its structural analogues, such as 4-pentylphenyl 4-methylbenzoate, are known to be nematic liquid crystals. ossila.com
The investigation into whether 4-Methylphenyl 4-bromobenzoate or its derivatives exhibit mesophases is a compelling research avenue. rsc.org By systematically modifying the terminal groups (e.g., replacing the methyl group with longer alkyl or alkoxy chains), it may be possible to induce and tune liquid crystalline behavior. scilit.com The presence of the bromine atom could also influence mesophase stability and type through its polarizability and potential for intermolecular interactions. Such studies would involve techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify phase transitions and textures.
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state materials with desired properties. rsc.org The crystal structure of 4-Methylphenyl 4-bromobenzoate reveals a sophisticated network of non-covalent interactions that dictate its molecular packing. researchgate.netnih.gov
The molecule itself is twisted, with a significant dihedral angle of 54.43 (7)° between the two benzene (B151609) rings. researchgate.netnih.gov In the crystalline state, molecules are linked by weak C—H⋯O hydrogen bonds, forming supramolecular layers. researchgate.net These layers are further connected along a different crystal axis by bromine-bromine (Br⋯Br) contacts of 3.6328 (5) Å. researchgate.netnih.gov This Br⋯Br interaction is a type of halogen bond, a highly directional and specific non-covalent interaction that is increasingly used as a tool in supramolecular assembly. acs.org By understanding and controlling these interactions, it's possible to engineer crystals with specific topologies and, consequently, tailored physical properties like mechanical response or solubility. rsc.orgrsc.org
Materials with nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and frequency conversion. ias.ac.in Organic molecules with delocalized π-electron systems, donor-acceptor groups, and high polarizability are promising candidates for NLO materials. rsc.org
4-Methylphenyl 4-bromobenzoate possesses several of these features. The two phenyl rings constitute a π-conjugated system. The methyl group acts as a weak electron donor, while the bromine atom is an electron-withdrawing group, creating a modest intramolecular charge-transfer character. While experimental NLO data for this specific compound is scarce, theoretical methods like Density Functional Theory (DFT) could be employed to calculate its polarizability (α) and hyperpolarizabilities (β and γ), which are key indicators of NLO activity. researchgate.netnih.gov Comparative studies with other organic NLO materials, such as chalcone (B49325) derivatives or other substituted benzoates, could provide valuable insights into its potential. ias.ac.inrsc.org The significant third-order NLO susceptibility observed in related compounds suggests that this class of materials is worthy of investigation. ias.ac.in
Supramolecular Chemistry and Crystal Engineering for Novel Materials
Comparative Structural and Electronic Studies with Related Aryl Esters
The molecular structure of 4-Methylphenyl 4-bromobenzoate (MPBrB) is notably similar to that of 4-bromophenyl benzoate (4BPB) and 4-methylphenyl 4-methylbenzoate (4MPB). researchgate.net A key parameter for comparison is the dihedral angle between the two benzene rings, which describes the twist of the molecule. For MPBrB, this angle is 54.43 (7)°, a value that is quite close to those observed in 4BPB and 4MPB. researchgate.net However, in other related esters like 4-formyl-2-nitrophenyl 4-bromobenzoate, resonance effects from strong electron-withdrawing nitro groups can lead to shortened bond lengths within the ester moiety compared to MPBrB. iucr.orgiucr.org These structural parameters are critical as they influence the crystal packing and, by extension, the material's bulk properties. dur.ac.uk
| Compound Name | Abbreviation | Dihedral Angle Between Benzene Rings (°) | Reference |
|---|---|---|---|
| 4-Methylphenyl 4-bromobenzoate | MPBrB | 54.43 (7) | researchgate.net |
| 4-bromophenyl benzoate | 4BPB | 58.43 (17) | researchgate.net |
| 4-methylphenyl 4-methylbenzoate | 4MPB | 60.17 (7) | researchgate.net |
| 4-formyl-2-nitrophenyl 4-bromobenzoate | - | 62.90 (7) | iucr.org |
Future Research Avenues and Interdisciplinary Prospects in Chemical Physics and Materials Chemistry
The exploration of 4-Methylphenyl 4-bromobenzoate opens up several promising avenues for future interdisciplinary research, bridging organic chemistry, chemical physics, and materials chemistry. novapublishers.com
A primary direction is the systematic synthesis of derivatives to establish clear structure-property relationships. By varying the substituents on the phenyl rings, researchers can tune the molecule's electronic properties, steric profile, and intermolecular interactions. This would allow for the targeted design of materials with optimized liquid crystalline, NLO, or mechanical properties.
In chemical physics, detailed theoretical and experimental studies are warranted. Advanced computational modeling could predict NLO responses and guide the synthesis of more potent NLO materials. Spectroscopic investigations could probe the dynamics of charge transfer and energy levels, which are fundamental to NLO activity and other photophysical phenomena.
From a materials chemistry perspective, the programmed self-assembly of this compound and its derivatives through crystal engineering is a key prospect. rsc.org Exploiting the C-H···O and Br···Br interactions could lead to the creation of novel supramolecular architectures, including co-crystals and porous organic frameworks, with applications in separation, sensing, or catalysis. The demonstrated ability of related systems to form elastic or plastic crystals suggests that the mechanical properties of materials based on this scaffold could be finely tuned. rsc.org
Ultimately, 4-Methylphenyl 4-bromobenzoate serves as a valuable model system and a functional building block. Its continued study is likely to yield fundamental insights into molecular design principles and contribute to the development of the next generation of advanced organic materials.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-methylphenyl 4-bromobenzoate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves esterification between 4-bromobenzoic acid derivatives (e.g., 4-bromobenzoyl chloride) and 4-methylphenol. Key steps include:
- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid .
- Catalysts : DMAP (4-dimethylaminopyridine) improves reaction efficiency by facilitating nucleophilic acyl substitution .
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions like hydrolysis .
- Temperature : Reactions are often conducted at 0–25°C to balance reactivity and selectivity.
Optimization Tips : - Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
| Reagent | Role | Typical Conditions |
|---|---|---|
| 4-Bromobenzoyl chloride | Electrophilic agent | Anhydrous DCM, 0°C → RT |
| 4-Methylphenol | Nucleophile | Base (e.g., pyridine) |
| DCC/DMAP | Activation/catalysis | Stirring for 12–24 hours |
Q. Which spectroscopic techniques are most effective for characterizing 4-methylphenyl 4-bromobenzoate?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish substituent positions .
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and bromine-induced deshielding of the aryl carbon .
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COO group) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (R-factor < 0.05) .
Advanced Questions
Q. How can crystallographic data resolve structural ambiguities in 4-methylphenyl 4-bromobenzoate?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain high-resolution data .
- Structure Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Key steps:
- Disorder Modeling : Address positional disorder in the methyl or bromine groups using PART instructions .
- Twinned Data : Apply HKLF 5 format in SHELXL for twinned crystals .
- Validation Tools : Mercury software visualizes electron density maps (Fo-Fc) to validate atomic placements .
- Case Example : A study on a similar brominated ester achieved R1 = 0.038 by refining anisotropic displacement parameters .
Q. How should researchers address contradictions between spectroscopic and crystallographic data for 4-methylphenyl 4-bromobenzoate?
- Methodological Answer :
- Identify Source of Discrepancy :
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Compare solution- vs. solid-state data .
- Impurities : Re-purify the compound and re-run analyses.
- Complementary Techniques :
- VT-NMR : Variable-temperature NMR detects conformational changes (e.g., restricted rotation of the ester group) .
- DFT Calculations : Optimize molecular geometry using Gaussian and compare with crystallographic data .
- Statistical Validation : Use Hamilton R-factor ratios to assess model fit in SHELXL .
Q. What are the critical stability considerations for 4-methylphenyl 4-bromobenzoate during storage and handling?
- Methodological Answer :
- Decomposition Risks :
- Hydrolysis : Avoid moisture; store in desiccators with silica gel .
- Light Sensitivity : Protect from UV radiation using amber glassware .
- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can determine exact thresholds .
- Incompatibilities : Separate from strong oxidizers (e.g., HNO₃) and bases to prevent ester cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
